4-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide
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Overview
Description
4-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide: , often referred to as MTTB , is a hybrid molecule combining tetrazole and triazole moieties. Let’s break down its structure:
- The tetrazole ring (5-membered) contains a methyl group at position 5.
- The triazole ring (5-membered) is attached to a phenyl group via a 1,2,4-triazolemethyl linker.
Preparation Methods
Synthesis:: The synthesis of MTTB involves several steps:
Modification of Nitro-Triazole: The cyano group of a nitro-triazole starting material undergoes four steps to yield tetrazol-1-ol.
Selective Triazole Oxidation: The triazole ring is selectively oxidized to form 1-hydroxy-triazole, resulting in MTTB.
Industrial Production:: While MTTB is not widely produced industrially, research efforts focus on scalable and efficient synthetic routes.
Chemical Reactions Analysis
MTTB participates in various reactions:
Oxidation: It can undergo oxidation reactions due to the presence of the triazole ring.
Substitution: Substituents on the phenyl group allow for diverse substitution reactions.
Common Reagents: Nitric acid, sulfuric acid, and other oxidizing agents.
Major Products: Nitro-substituted derivatives and other functionalized forms.
Scientific Research Applications
MTTB finds applications in:
Energetic Materials: Due to its high density and endothermic heats of formation, MTTB is explored as a potential secondary explosive.
Medicinal Chemistry: Researchers investigate its biological activities, including anticancer properties.
Materials Science: MTTB contributes to novel materials with tailored properties.
Mechanism of Action
- MTTB’s mechanism involves interactions with molecular targets, possibly affecting cellular processes.
- Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
- MTTB’s uniqueness lies in its hybrid structure, combining tetrazole and triazole motifs.
- Similar Compounds: Other bis-heterocyclic systems like 1,1’-dihydroxy-3,3’-dinitro-bis-1,2,4-triazole and 1,1’-dihydroxy-5,5’-bistetrazole .
Properties
Molecular Formula |
C18H16N8O |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(5-methyltetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H16N8O/c1-13-22-23-24-26(13)17-8-4-15(5-9-17)18(27)21-16-6-2-14(3-7-16)10-25-12-19-11-20-25/h2-9,11-12H,10H2,1H3,(H,21,27) |
InChI Key |
GNLVEISKRPZTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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